![molecular formula C30H33Cl2KN20O11 B12054959 Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
Cucurbit[5]uril hydrate, contains acid of crystalization
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbit5uril hydrate, containing acid of crystallization, is a macrocyclic molecule belonging to the family of cucurbiturils. These compounds are known for their unique pumpkin-shaped structure, which allows them to form host-guest complexes with various molecules. Cucurbit5uril hydrate is particularly noted for its ability to encapsulate ions and small organic molecules, making it a valuable tool in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cucurbit5uril hydrate is typically synthesized through a condensation reaction involving glycoluril and formaldehyde under acidic conditions. The reaction is carried out in an aqueous solution, often with hydrochloric acid as the catalyst. The process involves heating the mixture to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
In industrial settings, the production of cucurbit5uril hydrate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cucurbit5uril hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various functionalized cucurbiturils, which have enhanced properties for specific applications. For example, oxidized cucurbiturils can exhibit improved solubility and binding affinity .
Scientific Research Applications
Cucurbit5uril hydrate has a wide range of applications in scientific research:
Biology: In biological research, cucurbituril hydrate is employed to encapsulate and deliver bioactive molecules, enhancing their stability and bioavailability.
Industry: In industrial applications, cucurbituril hydrate is used in the development of sensors, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of cucurbit5uril hydrate involves its ability to form host-guest complexes through non-covalent interactions. The compound’s cavity can encapsulate various molecules, stabilizing them and altering their chemical behavior. The molecular targets and pathways involved depend on the specific guest molecules and the context of their use .
Comparison with Similar Compounds
Similar Compounds
- Cucurbit 6uril : Similar in structure but with a larger cavity, allowing it to encapsulate larger molecules .
- Cucurbit 7uril : Known for its ability to form more stable complexes due to its larger size and stronger binding affinity .
- Cucurbit 8uril : The largest member of the cucurbituril family, capable of forming ternary complexes with multiple guest molecules .
Uniqueness
Cucurbit5uril hydrate is unique due to its specific cavity size, which makes it suitable for encapsulating smaller ions and molecules. Its ability to form stable complexes with a variety of guests, combined with its biocompatibility and inert nature, makes it a versatile tool in various fields of research .
Properties
Molecular Formula |
C30H33Cl2KN20O11 |
|---|---|
Molecular Weight |
959.7 g/mol |
InChI |
InChI=1S/C30H30N20O10.2ClH.K.H2O/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53;;;;/h11-20H,1-10H2;2*1H;;1H2/q;;;+1;/p-1 |
InChI Key |
VIWLZIOPOSWHFW-UHFFFAOYSA-M |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O.O.Cl.[Cl-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
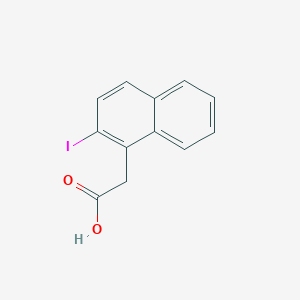

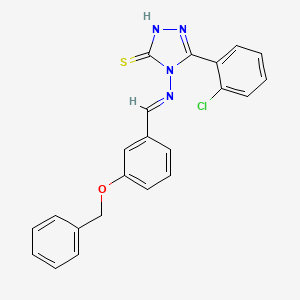

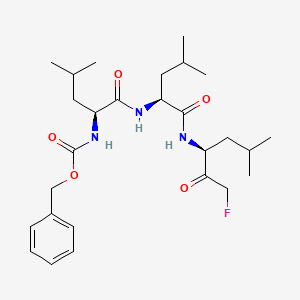
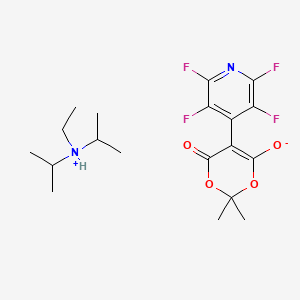
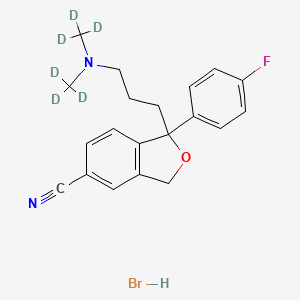
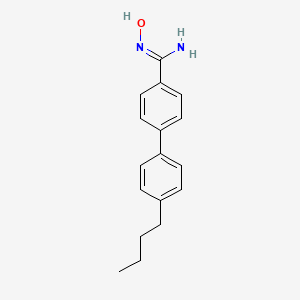
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
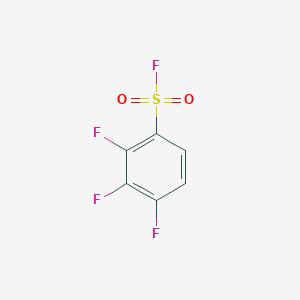
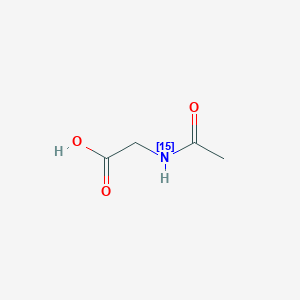
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)

